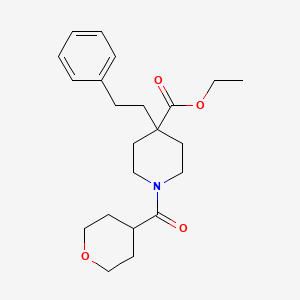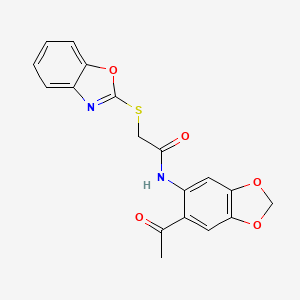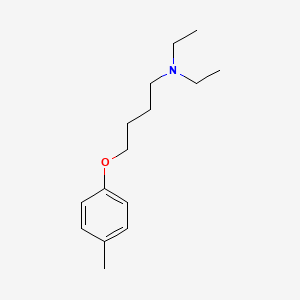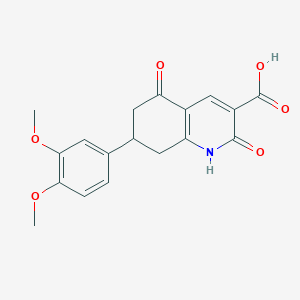![molecular formula C20H14F6N2O3 B4819060 (E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one](/img/structure/B4819060.png)
(E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the trifluoromethyl ketone: This can be achieved through the reaction of a suitable precursor with trifluoroacetic anhydride.
Aldol condensation: The trifluoromethyl ketone can undergo aldol condensation with an appropriate aldehyde to form the enone structure.
Amination: The enone can be reacted with an amine to introduce the amino group.
Ether formation: The phenoxy group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of (E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one: This compound is unique due to its specific arrangement of trifluoromethyl groups and conjugated double bonds.
Other trifluoromethylated enones: These compounds share similar structural features but may differ in their specific substituents and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl groups and conjugated enone structure, which can impart distinct chemical and physical properties.
特性
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-[4-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]phenoxy]anilino]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N2O3/c21-19(22,23)17(29)9-11-27-13-1-5-15(6-2-13)31-16-7-3-14(4-8-16)28-12-10-18(30)20(24,25)26/h1-12,27-28H/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMMLZJYHFELTI-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C(F)(F)F)OC2=CC=C(C=C2)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C(=O)C(F)(F)F)OC2=CC=C(C=C2)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4818990.png)


![2-(2,5-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4819002.png)

![METHYL 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1-CYCLOPROPYL-7-METHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4819017.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4819018.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4819037.png)
![4-({[(BUTYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B4819050.png)
![4-bromo-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B4819052.png)
![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4819058.png)
